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Abstract

Ziresovir (formerly known as AK0529 or RO-0529) is a novel, orally bioavailable small
molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It represents a
significant advancement in the treatment of RSV, a leading cause of lower respiratory tract
infections in infants and young children.[3] This document provides a comprehensive technical
overview of the discovery, mechanism of action, preclinical development, and clinical
evaluation of Ziresovir. It is intended for researchers, scientists, and professionals involved in
the field of antiviral drug development.

Introduction

Respiratory syncytial virus (RSV) is a major global health concern, responsible for a substantial
burden of morbidity and mortality, particularly in pediatric populations.[3] Until recently,
therapeutic options have been limited to supportive care and, in some high-risk infants,
prophylactic antibody administration.[2] The urgent need for an effective antiviral agent has
driven extensive research and development efforts. Ziresovir emerged from a rigorous
screening and optimization process as a promising therapeutic candidate.[4]
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Ziresovir was identified through the screening of a large compound library for activity against
RSV replication in cell culture.[4] The initial lead compound, a benzo[b][2][4]thiazepine 1,1-
dioxide derivative, demonstrated potent anti-RSV activity. Subsequent structure-activity
relationship (SAR) studies focused on modifying the quinoline and benzoazepine moieties of
the lead compound to improve potency, pharmacokinetic properties, and safety.[2] This
optimization process led to the selection of Ziresovir, which exhibited superior oral exposure
and bioavailability compared to other candidates.[2]

Mechanism of Action

Ziresovir is a direct-acting antiviral that specifically targets the RSV fusion (F) protein.[5] The F
protein is a trimeric transmembrane glycoprotein on the surface of the virus that is essential for
both the initial entry of the virus into host cells and the subsequent cell-to-cell spread through
the formation of syncytia.[2][5] Ziresovir binds to the F protein, stabilizing it in its pre-fusion
conformation and thereby preventing the conformational changes necessary for membrane
fusion.[5][6] This dual mode of action—inhibiting both virus-cell and cell-cell fusion—effectively
halts viral replication and spread.[2]
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Caption: Ziresovir's mechanism of action: Inhibition of RSV F protein-mediated membrane
fusion.
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Preclinical Development
In Vitro Antiviral Activity

Ziresovir has demonstrated potent and selective antiviral activity against a broad range of
RSV subtypes and clinical isolates in various cell-based assays.

Table 1: In Vitro Anti-RSV Activity of Ziresovir

Therapeu
Assay RSV . EC50 CC50 . Referenc
] Cell Line tic Index
Type Strain(s) (nM) (M) ) e(s)
Cytopathic
yiop Long, A2,
Effect HEp-2 3 >100 >33,333 [2]
B18537
(CPE)
Plaque
_ Long HEp-2 3 >100 >33,333 [2]
Reduction
Clinical . -
Single-digit
CPE Isolates (A HEp-2 M - - [2][3]
n
& B)

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; Tl: Therapeutic Index
(CC50/EC50)

In Vivo Efficacy

The in vivo efficacy of Ziresovir was evaluated in a BALB/c mouse model of RSV infection.

Table 2: In Vivo Efficacy of Ziresovir in BALB/c Mice
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Viral Titer
. Reduction
Route of Dosing
Dose L . . (log10 Reference(s)
Administration Regimen .
PFU/mL) in
Lung
Twice daily for 4
12.5 mg/kg Oral >1.0 [2]
days
Twice daily for 4
50 mg/kg Oral 1.9 [2]

days

Pharmacokinetics

Pharmacokinetic studies were conducted in multiple animal species to assess the drug's
absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Pharmacokinetic Parameters of Ziresovir in Animals

Oral
AUC . .
. Dose Cmax Bioavail Referen
Species Route (ng-him  T1/2 (h) .
(mglkg) (ng/mL) 1) ability ce(s)
(%)
Mouse 10 Oral - - - - [2]
Rat 10 Oral 1,060 6,850 2.9 32 12171
Dog 5 Oral - - - - [2]
Monkey 5 Oral - - - - [2]
Clinical Development
Ziresovir has undergone extensive clinical evaluation in Phase I, II, and Il trials,

demonstrating a favorable safety and efficacy profile in infants hospitalized with RSV infection.

Phase Il "VICTOR" Study (NCT02654171)
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This Phase II, randomized, double-blind, placebo-controlled, proof-of-concept study evaluated
the safety, tolerability, pharmacokinetics, and antiviral effect of Ziresovir in hospitalized infants
with RSV infection.[3][4]

Table 4: Key Efficacy Results from the Phase Il VICTOR Study (Part 2, 2 mg/kg bid)

. Ziresovir (2
Endpoint . Placebo p-value Reference(s)
mgl/kg bid)
Median
Reduction in o
-4.0 (95% CI: -2.0 (95% CI: Not statistically
Wang _— [3]
i -4.51, -2.03) -3.42,-1.82) significant
Respiratory
Score at 96h
Median Viral Numerically o
) Not statistically
Load Reduction greater than - o [3]
significant
at 96h placebo
Disease
Remission by
73% (8/11) 31% (5/16) 0.0412 [3]
Day 5 (Wang
Score £1)

Phase Il "AIRFLO" Study (NCT04231968)

This Phase Ill, randomized, double-blind, placebo-controlled, multicenter study further
investigated the efficacy and safety of Ziresovir in Chinese infants hospitalized with RSV
infection.[8][9]

Table 5: Key Efficacy Results from the Phase Il AIRFLO Study
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Endpoint Ziresovir Placebo

Reference(s

)

Difference p-value

Decrease in

Wang

Bronchiolitis -34 -2.7
Score at Day

3

-0.8 0.002 [9]

Decrease in

RSV Viral

Load at Day -2.5 -1.9
5 (log10

copies/mL)

-0.6 0.006 [6][9]

Clinical Trial Workflow Diagram
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Caption: Generalized workflow for the Phase II/lll clinical trials of Ziresovir.

Experimental Protocols
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Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the in vitro antiviral activity of a compound by measuring its
ability to protect cells from virus-induced cell death.

Cell Seeding: HEp-2 cells are seeded into 96-well microplates and incubated until a
confluent monolayer is formed.

Compound Preparation: Ziresovir is serially diluted to various concentrations in cell culture
medium.

Infection: The cell monolayers are infected with a standardized amount of RSV.

Treatment: The diluted Ziresovir is added to the infected cell monolayers. Control wells
include virus-infected untreated cells and uninfected cells.

Incubation: The plates are incubated for a period sufficient to allow for the development of
CPE in the virus control wells (typically 3-5 days).

Quantification: Cell viability is assessed using a colorimetric reagent (e.g., Neutral Red or
MTT). The absorbance is read using a plate reader.

Data Analysis: The 50% effective concentration (EC50) is calculated by determining the
compound concentration that results in a 50% reduction of the viral CPE.[10]

Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to inhibit the formation of viral
plagues.

e Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in 6-well or 12-well plates.

e Virus-Compound Incubation: Serial dilutions of Ziresovir are incubated with a known
quantity of RSV for a set period (e.g., 1 hour) to allow the compound to bind to the virus.

« Infection: The cell monolayers are washed, and the virus-compound mixture is added to the
cells for adsorption.
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Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with
a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent
cells, leading to plaque formation.

Incubation: Plates are incubated until visible plaques are formed.

Staining: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet)
to visualize the plaques.

Plagque Counting: The number of plaques in each well is counted, and the concentration of
Ziresovir that reduces the number of plaques by 50% (PRNT50) is determined.

In Vivo BALB/c Mouse Model

This animal model is used to evaluate the in vivo efficacy of antiviral compounds against RSV.

Animals: Female BALB/c mice are used.

Infection: Mice are anesthetized and intranasally inoculated with a suspension of RSV (e.g.,
5 x 10”5 plaque-forming units).[10]

Treatment: Ziresovir is administered orally at various doses (e.g., 12.5 and 50 mg/kg) on a
set schedule (e.qg., twice daily for 4 days) starting at the time of infection. A vehicle control
group receives the formulation without the active drug.

Sample Collection: At a predetermined time post-infection (e.g., day 4 or 5), mice are
euthanized, and their lungs are harvested.

Viral Load Quantification: The lung tissue is homogenized, and the viral titer is determined
using a plaque assay on HEp-2 cells.

Data Analysis: The reduction in lung viral titers in the Ziresovir-treated groups is compared
to the vehicle control group to determine in vivo efficacy.[10]

Preclinical Study Workflow Diagram
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Caption: Workflow of key preclinical studies for Ziresovir development.

Safety and Tolerability

Across all clinical trials, Ziresovir has been generally well-tolerated.[3] In the Phase 11l AIRFLO
study, the incidence of drug-related adverse events was comparable between the Ziresovir
and placebo groups (16% vs. 13%).[6] No serious drug-related adverse events were reported.

[6]

Conclusion

Ziresovir is a potent and selective inhibitor of the RSV F protein with a well-defined
mechanism of action. It has demonstrated significant antiviral activity in both preclinical models
and in clinical trials involving its target population of infants hospitalized with RSV. The
successful completion of Phase 1l studies with positive efficacy and safety outcomes positions
Ziresovir as a landmark achievement in the development of antiviral therapies for RSV
infection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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